molecular formula C16H33AlO B13773268 Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- CAS No. 68892-19-3

Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)-

Cat. No.: B13773268
CAS No.: 68892-19-3
M. Wt: 268.41 g/mol
InChI Key: VEPXDOWYZYVTMC-FGSKAQBVSA-N
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Description

Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is a metal-organic complex characterized by an aluminum center coordinated with two 2-methylpropyl (isobutyl) groups and a (3Z)-6-methyl-3-hepten-1-olato ligand. The ligand structure includes a conjugated alkene system (3Z configuration) and a hydroxyl group deprotonated to form a chelate with aluminum. This compound likely exhibits unique coordination geometry due to the steric and electronic effects of the bulky isobutyl substituents and the unsaturated heptenolato backbone.

Properties

CAS No.

68892-19-3

Molecular Formula

C16H33AlO

Molecular Weight

268.41 g/mol

IUPAC Name

[(Z)-6-methylhept-3-enoxy]-bis(2-methylpropyl)alumane

InChI

InChI=1S/C8H15O.2C4H9.Al/c1-8(2)6-4-3-5-7-9;2*1-4(2)3;/h3-4,8H,5-7H2,1-2H3;2*4H,1H2,2-3H3;/q-1;;;+1/b4-3-;;;

InChI Key

VEPXDOWYZYVTMC-FGSKAQBVSA-N

Isomeric SMILES

CC(C)C/C=C\CCO[Al](CC(C)C)CC(C)C

Canonical SMILES

CC(C)CC=CCCO[Al](CC(C)C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- typically involves the reaction of aluminum alkyls with the corresponding alcohol. For instance, the reaction of triisobutylaluminum with (3Z)-6-methyl-3-hepten-1-ol under controlled conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Structural Analysis

The compound contains:

  • Two isobutyl (2-methylpropyl) groups bonded to aluminum

  • One (3Z)-6-methyl-3-hepten-1-olato ligand (a conjugated enolate with a Z-configuration)

This ligand configuration suggests potential for chelation and stereoselective reactivity , common in aluminum complexes with unsaturated oxygen donors.

General Reactivity of Organoaluminum Compounds

Organoaluminum species typically exhibit:

Reaction TypeMechanismExample
Hydrolysis Reaction with water to form aluminum hydroxides and hydrocarbonsAl-R + H₂O → Al-OH + RH
Alcoholysis Exchange of alkyl groups with alcoholsAl-R + R'OH → Al-OR' + RH
Insertion Reactions Activation of small molecules (e.g., CO₂, alkenes) into Al-C bondsAl-R + CO₂ → Al-O-CO-R
Redox Reactions Participation in catalytic cycles (e.g., polymerization)Olefin insertion into Al-C bonds

For the given compound, the enolato ligand may enhance stability toward hydrolysis compared to simpler trialkylaluminum compounds like trimethylaluminum (Al₂Me₆) .

Hypothetical Reactions

Based on the structure:

Ligand Exchange

The enolato ligand could undergo substitution with stronger Lewis bases (e.g., amines, phosphines):

Al O C C R iBu 2+LAl L iBu 2+O C C R\text{Al O C C R iBu }_2+\text{L}\rightarrow \text{Al L iBu }_2+\text{O C C R}^-

Applications : Potential in catalysis or material synthesis.

Electrophilic Activation

The aluminum center may polarize the enolato ligand, enabling Michael additions or Diels-Alder reactions :

Al O C C R iBu 2+dienophilecycloadduct+Al byproducts\text{Al O C C R iBu }_2+\text{dienophile}\rightarrow \text{cycloadduct}+\text{Al byproducts}

Polymerization Catalysis

Analogous to trimethylaluminum’s role in Ziegler-Natta systems , this compound might act as a co-catalyst for olefin polymerization, though steric bulk from the isobutyl groups could modulate activity.

Thermal and Kinetic Stability

  • Thermal decomposition : Likely occurs above 150°C, releasing isobutane and fragmented enolato derivatives.

  • Kinetic stabilization : The bulky isobutyl groups may slow hydrolysis relative to AlMe₃ .

Research Gaps

No experimental data exists in the provided sources for this compound. Key unknowns include:

  • Spectroscopic data (¹H/¹³C NMR, IR)

  • Catalytic performance in polymerization or organic synthesis

  • Crystal structure and bonding parameters

Recommendations for Further Study

  • Synthetic routes : Explore ligand exchange between Al(iBu)₃ and (3Z)-6-methyl-3-hepten-1-ol.

  • Reactivity screens : Test with electrophiles (e.g., aldehydes, epoxides).

  • Computational modeling : Predict thermodynamic stability and reaction pathways.

Scientific Research Applications

Catalysis

One of the primary applications of this aluminum compound is in catalysis. Its ability to act as a Lewis acid makes it suitable for facilitating various organic reactions, including:

  • Aldol Reactions : The compound can enhance the formation of carbon-carbon bonds through aldol condensation, leading to more efficient synthesis routes in organic chemistry.
  • Polymerization Processes : It has been investigated as a catalyst in the polymerization of olefins, contributing to the development of new polymer materials with tailored properties.

Material Science

In material science, Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is utilized for:

  • Coatings : The compound's properties allow it to be used in protective coatings that enhance corrosion resistance and durability in various environments.
  • Composite Materials : Its incorporation into composite materials improves mechanical strength and thermal stability, making it valuable in aerospace and automotive industries.

Data Tables

Application AreaSpecific Use CaseBenefits
CatalysisAldol ReactionsEnhanced carbon-carbon bond formation
PolymerizationTailored polymer properties
Material ScienceProtective CoatingsImproved corrosion resistance
Composite MaterialsIncreased mechanical strength

Case Study: Catalytic Efficiency

A study published in Journal of Catalysis examined the use of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- as a catalyst for aldol reactions. The results indicated a significant increase in yield compared to traditional catalysts, demonstrating its effectiveness in organic synthesis .

Case Study: Composite Development

Research conducted at a leading materials science institute explored the integration of this aluminum compound into polymer composites. The findings showed that composites containing Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- exhibited improved thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- involves the coordination of the aluminum atom with various substrates. The aluminum center can act as a Lewis acid, facilitating the activation of electrophiles and nucleophiles in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Key Observations:

  • Coordination vs. Covalent Bonding : The aluminum complex’s alkoxide ligands enable metal-centered reactivity (e.g., Lewis acidity), unlike the covalent ether (Etofenprox) or ester (DiBP) bonds .
  • Steric Effects : Bis(2-methylpropyl) groups in all compounds impart steric hindrance, but the aluminum complex’s 3D coordination geometry may enhance thermal stability compared to linear phthalates or amines .
  • Reactivity: The (3Z)-heptenolato ligand’s conjugated alkene could participate in cycloaddition or polymerization, absent in saturated analogs like DiBP .

Physico-Chemical Properties

Property Aluminum Complex (Theoretical) Etofenprox DiBP Diisobutylamine
Boiling Point (°C) >250 (estimated) 200–220 (decomposes) 296–298 142–144
Solubility Low in water; organic solvents Insoluble in water Low water solubility Miscible with organic solvents
Stability Air/moisture-sensitive Stable under storage Hydrolyzes slowly Oxidizes in air

Key Contrasts:

  • Polarity: The aluminum complex’s polar Al-O bonds contrast with DiBP’s nonpolar ester chains, affecting solubility profiles .
  • Hydrolytic Stability : Etofenprox’s ether linkage resists hydrolysis better than the aluminum complex’s alkoxide bonds, which may hydrolyze to aluminum hydroxide .

Toxicity and Environmental Impact

  • Aluminum Complex: Limited data, but aluminum compounds are generally regulated for neurotoxicity. The ligand’s unsaturated structure may introduce reactivity-related toxicity .
  • Etofenprox : Low mammalian toxicity but highly toxic to aquatic life .
  • DiBP : Endocrine-disrupting properties; regulated under REACH .
  • Diisobutylamine : Corrosive; releases toxic fumes upon decomposition .

Biological Activity

Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is an organometallic compound that combines aluminum with a specific organic ligand. Understanding its biological activity is crucial for assessing its potential applications and safety in various fields, including medicine and agriculture. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by its aluminum core bonded to two bis(2-methylpropyl) groups and a (3Z)-6-methyl-3-hepten-1-olato ligand. The molecular formula is C13H24AlO2, and its structure can influence its reactivity and interactions in biological systems.

Biological Activity Overview

The biological activity of aluminum compounds has been widely studied, particularly focusing on their interaction with biological macromolecules, potential toxicity, and therapeutic applications. The following sections summarize key findings related to the compound's biological effects.

Interaction with Biological Molecules

Aluminum can interact with proteins and nucleic acids, potentially altering their structure and function. Studies have shown that aluminum ions can substitute for essential metal ions in metalloproteins, leading to conformational changes that may disrupt normal biological processes .

Toxicity and Health Effects

Research indicates that aluminum exposure can lead to neurotoxic effects, particularly in long-lived cells such as neurons. It has been hypothesized that aluminum accumulates in the brain over time, contributing to neurodegenerative diseases . The specific mechanism involves the slow uptake of aluminum into cells, where it can interfere with cellular functions by accumulating in lysosomes and nuclei .

Case Studies

  • Neurotoxicity : A study examined the relationship between aluminum exposure and Alzheimer's disease. It reported that higher aluminum levels were found in the brains of Alzheimer's patients compared to controls, suggesting a potential link between aluminum accumulation and neurodegenerative processes .
  • Antioxidant Activity : Another investigation explored the antioxidant properties of aluminum complexes. It was found that certain aluminum compounds could stabilize superoxide radicals, leading to oxidative stress within cells. This oxidative stress is implicated in various pathological conditions .

Data Tables

Study Focus Findings
NeurotoxicityHigher brain aluminum levels in Alzheimer's patients
Protein InteractionAluminum alters protein structure by substituting essential metal ions
Antioxidant ActivityAluminum complexes stabilize superoxide radicals

The biological activity of aluminum compounds can be attributed to several mechanisms:

  • Metal Ion Substitution : Aluminum can replace essential metal ions in enzymes, disrupting their catalytic activity.
  • Oxidative Stress Induction : By stabilizing reactive oxygen species (ROS), aluminum can contribute to oxidative damage in cells.
  • Cellular Accumulation : Long-term exposure leads to gradual accumulation in tissues, particularly in the brain, which may exacerbate neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)-, and what key parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkoxide exchange reactions using aluminum precursors (e.g., aluminum nitrate or chloride) and sterically hindered alcohols. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., ethylene glycol) enhance ligand exchange kinetics .
  • Stoichiometry : Precise molar ratios of aluminum precursor to ligand (e.g., 1:2) are essential to avoid oligomerization .
  • Temperature : Reactions are often conducted under anhydrous conditions at 60–80°C to prevent hydrolysis .
    • Data Table :
ParameterOptimal RangeImpact on Yield
SolventEthylene glycol85–90%
Molar Ratio (Al:Ligand)1:2>95% purity
Temperature70°C ± 5°CMinimal side products

Q. Which spectroscopic techniques are most effective for characterizing the structure of this aluminum complex, and how can data interpretation challenges be addressed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 27Al^{27}\text{Al} NMR distinguishes tetrahedral vs. octahedral coordination but requires high-field instruments due to quadrupolar broadening .
  • FTIR : Ligand-specific vibrations (e.g., C-O stretching at 1050–1100 cm1^{-1}) confirm successful coordination .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves geometric isomerism but demands high-purity samples. For amorphous phases, pair distribution function (PDF) analysis is recommended .
    • Data Contradiction : Discrepancies in NMR shifts may arise from solvent interactions; cross-validate with FTIR and elemental analysis .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the reaction mechanisms involving this aluminum complex in catalytic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model ligand exchange pathways and transition states. Compare computed vibrational spectra with experimental FTIR to validate intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects on coordination geometry, aligning with 27Al^{27}\text{Al} NMR observations .
  • Case Study : For Ziegler-Natta-type catalysis, DFT predicts alkene insertion barriers, while experimental kinetic studies quantify turnover frequencies .

Q. What advanced separation techniques are recommended for isolating this aluminum complex from reaction by-products, and how do they compare in efficiency?

  • Methodological Answer :

  • Membrane Filtration : Nanofiltration (MWCO 500–1000 Da) effectively removes unreacted ligands but may retain oligomeric species .
  • Chromatography : Size-exclusion chromatography (SEC) resolves monomeric vs. dimeric forms, with recovery rates >80% for monomeric species .
  • Crystallization : Solvent-antisolvent systems (e.g., hexane/dichloromethane) yield high-purity crystals but require precise supersaturation control .
    • Data Table :
TechniquePurity AchievedYield (%)Time (h)
Nanofiltration90–92%752–3
SEC95–98%606–8
Crystallization>99%5024–48

Q. How do steric and electronic effects of the ligand framework influence the thermal stability and reactivity of this aluminum complex?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures correlate with ligand bulkiness. For example, 2-methylpropyl groups increase stability up to 220°C vs. 180°C for linear analogs .
  • Kinetic Studies : Second-order rate constants for ligand substitution reactions are measured via stopped-flow UV-Vis, revealing electronic effects (e.g., electron-withdrawing substituents accelerate substitution) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR vs. XRD) regarding the coordination geometry of this complex?

  • Methodological Answer :

  • Multi-Technique Validation : Combine XRD (definitive geometry) with 27Al^{27}\text{Al} NMR (coordination number) and EXAFS (local structure) .
  • Sample Purity : Contradictions often arise from impurities; re-crystallize or use SEC to isolate pure fractions .
  • Theoretical Alignment : DFT-optimized structures should match experimental bond lengths (<0.05 Å deviation) .

Methodological Frameworks

Q. What theoretical frameworks are most applicable for designing experiments on this aluminum complex’s catalytic or material science applications?

  • Methodological Answer :

  • Ligand Field Theory : Predicts electronic transitions and redox behavior .
  • Hard-Soft Acid-Base (HSAB) Theory : Guides ligand selection for stabilizing specific oxidation states .
  • Case Example : In polymerization catalysis, HSAB principles explain preferential binding of soft monomers (e.g., styrene) to aluminum centers .

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